![molecular formula C19H20N2OS B15007531 2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15007531.png)
2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno pyrimidine core
Preparation Methods
The synthesis of 2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may start with the condensation of 3-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with thiourea to form the benzothieno pyrimidine core. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring or the pyrimidine core are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules and pharmaceuticals.
Medicine: Research has indicated its potential as a therapeutic agent, with studies exploring its efficacy in treating various diseases.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other benzothiophene derivatives, such as:
- 2-Decyl-7-phenyl 1benzothieno3,2-bbenzothiophene : Known for its use in organic electronics and high-mobility organic field-effect transistors .
- Benzothieno[3,2-b]benzothiophene-tetraphenylethylene : Utilized in dye-sensitized solar cells and organic photovoltaics .
- Benzothieno[3,2-b]benzothiophene-phenyl-N,N-dimethylamine : Exhibits aggregation-induced emission and mechanofluorochromic behavior .
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one in various research fields.
Properties
Molecular Formula |
C19H20N2OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS/c1-3-16-20-18-17(14-9-4-5-10-15(14)23-18)19(22)21(16)13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3 |
InChI Key |
XRURGHSKUGXWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC(=C4)C |
Origin of Product |
United States |
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